Sofpironium bromide belongs to the class of medications called anticholinergics. These drugs work by blocking the action of acetylcholine, a neurotransmitter responsible for stimulating sweat glands. By inhibiting acetylcholine, sofpironium bromide can potentially reduce sweat production in the underarms. This is supported by a Phase 2, randomized, controlled, double-blinded trial published in the Journal of the American Academy of Dermatology in June 2020. The study found that sofpironium bromide gel at three different concentrations (0.5%, 5%, and 15%) significantly reduced sweat production compared to the placebo group [].
Research on sofpironium bromide for hyperhidrosis is still ongoing. The aforementioned Phase 2 trial demonstrated its efficacy in reducing sweating, but further studies are needed to confirm its long-term safety and effectiveness. Additionally, research is required to determine the optimal dosage and potential side effects associated with long-term use [].
Sofpironium bromide is a quaternary ammonium salt compound, chemically represented as (2R,3′R)-3′-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)-1′-(ethoxycarbonylmethyl)-1′-methylpyrrolidinium bromide. It is primarily utilized in the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating in the underarms. This compound operates as a topical anticholinergic agent, selectively inhibiting acetylcholine receptors located on sweat glands, thereby reducing sweat production .
Sofpironium bromide exhibits notable biological activity as an anticholinergic agent. It binds to muscarinic acetylcholine receptors, particularly the M3 subtype, inhibiting their activation. This mechanism effectively reduces sweating by blocking the stimulation of sweat glands. The drug's design allows for rapid hydrolysis into less active metabolites after exerting its therapeutic effect, thus reducing potential systemic side effects associated with traditional anticholinergics .
The synthesis of sofpironium bromide typically involves the following steps:
Sofpironium bromide has been approved for clinical use in treating primary axillary hyperhidrosis in patients aged nine years and older. Its formulation as a topical gel allows for localized treatment, minimizing systemic exposure and side effects. The drug was first approved in Japan in 2020 and subsequently received FDA approval in June 2024 under the brand name SOFDRA .
The pharmacokinetics of sofpironium bromide indicate that it has a plasma protein binding rate of approximately 34.8% to 37.8%. The major metabolite BBI-4010 exhibits significantly lower plasma protein binding (around 2.3% to 3.7%) . Interaction studies suggest that sofpironium is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), which could lead to potential interactions with other medications processed by these pathways .
Sofpironium bromide shares structural similarities with other anticholinergic agents but stands out due to its unique design as a "soft" drug.
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Glycopyrronium Bromide | Quaternary ammonium compound | Traditional anticholinergic; higher systemic effects |
| Ipratropium Bromide | Quaternary ammonium compound | Primarily used for respiratory conditions; higher systemic exposure |
| Oxybutynin | Tertiary amine | Used for overactive bladder; systemic side effects more prominent |
Sofpironium bromide's design aims to minimize systemic toxicity while enhancing local efficacy through rapid metabolism into less active forms, making it particularly effective for localized treatments like hyperhidrosis .
Sofpironium bromide, a topical anticholinergic agent, represents a paradigm shift in the treatment of primary axillary hyperhidrosis (PAH). Its development traces back to retrometabolic drug design principles pioneered by Nicholas Bodor at Bodor Laboratories. Initially synthesized as a derivative of glycopyrronium bromide, it incorporates structural modifications to enhance targeted efficacy while minimizing systemic toxicity.
Key milestones include:
| Milestone | Year | Region | Formulation |
|---|---|---|---|
| First approval | 2020 | Japan | 5% gel |
| Phase 3 trials | 2018–2021 | U.S. | 5% and 15% gels |
| FDA approval | 2024 | U.S. | 12.45% gel |
Sofpironium bromide belongs to the quaternary ammonium class of anticholinergics, competing with acetylcholine for muscarinic receptor binding. Unlike traditional agents (e.g., glycopyrronium), it is a "soft" anticholinergic, engineered for rapid metabolic inactivation.
Mechanistic Features:
| Parameter | Sofpironium Bromide | Glycopyrronium |
|---|---|---|
| Receptor affinity (M3) | High | High |
| Systemic half-life | 3.86 hours (plasma) | Longer duration |
| Metabolic pathway | Hydrolysis + CYP450 | Hepatic metabolism |
Sofpironium bromide exemplifies innovative drug design through its optimized pharmacokinetic profile:
Its molecular structure (C₂₂H₃₂BrNO₅) includes:
The ester linkage undergoes non-enzymatic hydrolysis by plasma paraoxonase 1 (PON1), converting it to the inactive metabolite BBI-4010. This contrasts with traditional anticholinergics, which rely on hepatic CYP450 metabolism.
| Metabolic Pathway | Enzyme Involved | Outcome |
|---|---|---|
| Non-enzymatic hydrolysis | PON1 | BBI-4010 (inactive) |
| CYP2D6/CYP3A4 oxidation | Hepatic CYP450 | Minor metabolites |
Sofpironium bromide is a soft drug (SD) within the retrometabolic framework, distinct from chemical delivery systems (CDS).
SD Characteristics:
Comparison with CDS:
| Feature | Soft Drug (Sofpironium) | Chemical Delivery System |
|---|---|---|
| Activity | Active as administered | Inactive precursor |
| Metabolism | Single-step inactivation | Multi-step activation |
| Targeting | Localized via structure | Organ-specific via CDS |